molecular formula C11H10ClNO4S B2954849 4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone CAS No. 338793-66-1

4-(2-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Cat. No.: B2954849
CAS No.: 338793-66-1
M. Wt: 287.71
InChI Key: ICOBWSVHMQWPNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents, conditions, and products of these reactions .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Bacterial Dehalorespiration with Chlorinated Benzenes

Research on chlorobenzenes, which are closely related to the structure of the compound , has revealed their role as environmental contaminants and the microbial transformation process they undergo. Strain CBDB1 has been identified as a bacterium capable of reductive dechlorination of chlorobenzenes, indicating the potential for bioremediation applications (Adrian et al., 2000).

Cyclization Chemistry of 4H-1,2,6-Thiadiazines

The study on 4H-1,2,6-thiadiazines, which shares a structural resemblance with the compound , explores the rapid condensation reactions leading to various tricyclic thiadiazino compounds. These findings suggest potential applications in the synthesis of novel organic compounds with specified functionalities (Koutentis & Rees, 2000).

Synthesis and Catalytic Activity of Polyhydroquinoline Derivatives

The research on N-sulfonated Brönsted acidic catalysts for the synthesis of polyhydroquinoline derivatives highlights the potential for chemical synthesis applications. The catalyst showed efficiency in promoting one-pot synthesis under solvent-free conditions, indicating a pathway for green chemistry applications (Goli-Jolodar et al., 2016).

Antitumor Imidazotetrazines

The synthesis and chemistry of novel antitumor agents, including compounds structurally related to "4-(2-Chlorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone," showcase potential applications in medicinal chemistry and oncology research. These compounds demonstrate curative activity against certain types of leukemia, pointing to their utility in drug development (Stevens et al., 1984).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4S/c12-9-4-2-1-3-8(9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBWSVHMQWPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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